molecular formula C8H9FO B1225164 2-Fluoro-5-methylanisole CAS No. 63762-78-7

2-Fluoro-5-methylanisole

Cat. No.: B1225164
CAS No.: 63762-78-7
M. Wt: 140.15 g/mol
InChI Key: MOFZLPPSEOEXNJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylanisole is an organic compound with the molecular formula C8H9FO. It is a derivative of anisole, where the methoxy group is substituted at the 5-position with a fluorine atom. This compound is known for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methylanisole can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This method typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated anisole . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods: In industrial settings, the production of this compound may involve the direct fluorination of 5-methylanisole using fluorinating agents such as Selectfluor. This method is advantageous due to its scalability and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: 2-Fluoro-5-methoxybenzaldehyde.

    Reduction: 2-Fluoro-5-methoxybenzyl alcohol.

    Substitution: 2-Amino-5-methylanisole (when reacted with amines).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylanisole largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable moiety in drug design . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

    2-Fluoroanisole: Similar structure but lacks the methyl group at the 5-position.

    5-Fluoro-2-methylanisole: Similar structure but with the fluorine atom at a different position.

    2-Methoxy-5-fluorotoluene: Similar structure but with the methoxy and fluorine groups interchanged.

Uniqueness: 2-Fluoro-5-methylanisole is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position enhances its electron-withdrawing properties, making it distinct from other anisole derivatives .

Properties

IUPAC Name

1-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFZLPPSEOEXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372022
Record name 2-Fluoro-5-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-78-7
Record name 2-Fluoro-5-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-methylanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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